

Technical Guide: 3-Furoyl Azide in Medicinal Chemistry[1]

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Compound of Interest

Compound Name: *Furan-3-carbonyl azide*

CAS No.: *113222-54-1*

Cat. No.: *B2842513*

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Executive Summary

3-Furoyl azide (**Furan-3-carbonyl azide**) is a high-energy, electrophilic intermediate primarily utilized in organic synthesis to access furan-3-yl isocyanates and furan-3-amines via the Curtius rearrangement. While structurally simple, its low carbon-to-nitrogen (C/N) ratio renders it potentially explosive if isolated. Consequently, modern drug development protocols predominantly favor its in situ generation and immediate consumption.[1]

This guide details the physicochemical properties, validated synthetic workflows, and safety protocols required to handle this compound in a research setting.

Part 1: Physicochemical Characterization[1]

Chemical Identity & Molecular Metrics

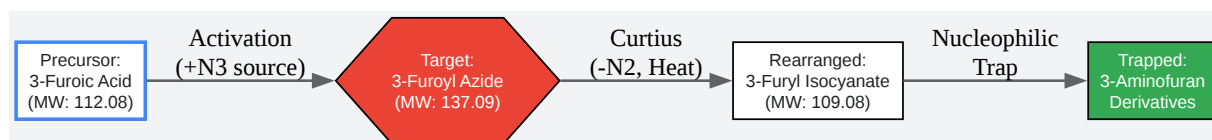
The 3-furoyl azide molecule consists of a furan ring substituted at the

-position (C3) with an acyl azide moiety. This position is electronically distinct from the more common 2-furoyl derivatives, offering unique structure-activity relationship (SAR) vectors in drug design.

Property	Data	Notes
IUPAC Name	Furan-3-carbonyl azide	Also cited as 3-furoyl azide
CAS Number	20826-36-2	Verify specific vendor batches
Molecular Formula		High nitrogen content (30.6%)
Molecular Weight	137.09 g/mol	Essential for stoichiometry calculations
Physical State	Pale yellow oil or low-melting solid	Warning: Do not distill or crystallize
Decomposition Onset	~80–90°C (Exothermic)	Based on furan-2-carbonyl azide analogs

Structural Visualization

The following diagram illustrates the hierarchical relationship between the precursor, the azide, and its reactive derivatives.[2]



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Figure 1: Structural lineage of 3-furoyl azide showing mass changes during the Curtius rearrangement sequence.[3]

Part 2: Synthetic Protocols (The "In Situ" Standard)

Isolating 3-furoyl azide is chemically feasible but operationally hazardous due to its shock sensitivity.[1] The following protocol utilizes Diphenylphosphoryl azide (DPPA), which allows for a "one-pot" transformation. This is the preferred method in medicinal chemistry for safety and atom economy.[1]

Method: DPPA-Mediated Curtius Rearrangement

Objective: Convert 3-furoic acid directly to a carbamate (protected amine) without isolating the azide.

Reagents

- Substrate: 3-Furoic acid (1.0 equiv)
- Reagent: DPPA (1.1 equiv)
- Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv)
- Solvent: Toluene (anhydrous) or t-Butanol (if Boc-protection is desired)

Step-by-Step Workflow

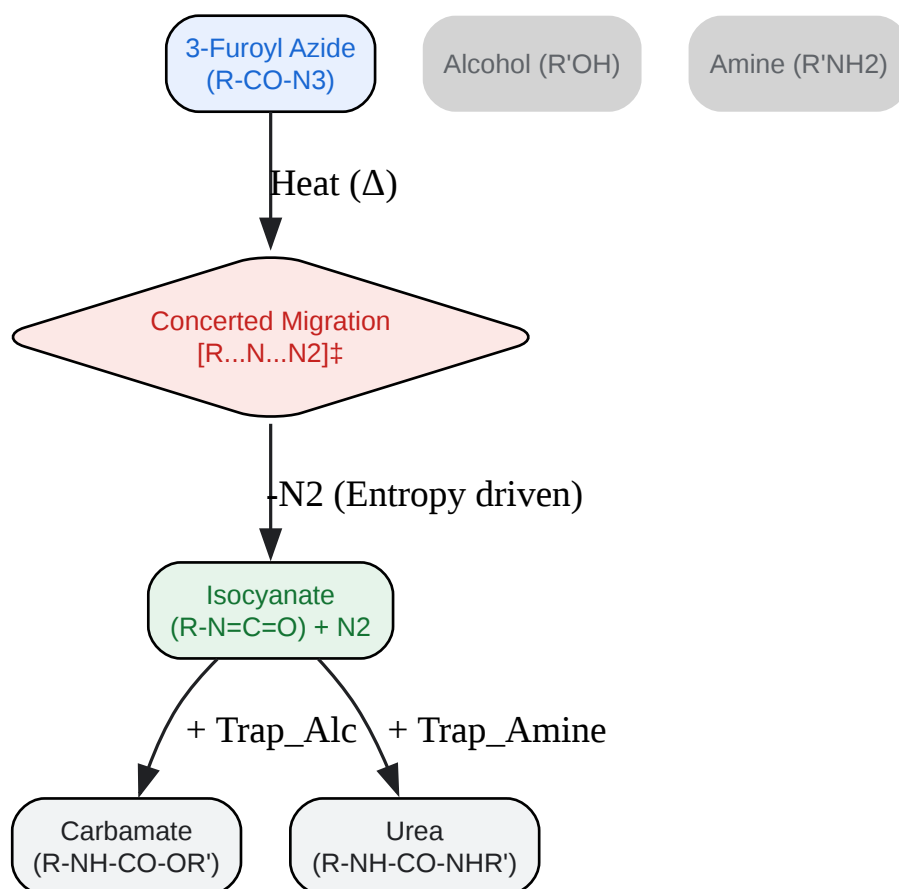
- Activation (0°C):
 - Charge a flame-dried round-bottom flask with 3-furoic acid and anhydrous toluene (0.2 M concentration) under Nitrogen/Argon.
 - Add TEA (1.1 equiv).[1] The solution may clear as the salt forms.[1]
 - Cool the system to 0°C.
 - Critical Step: Add DPPA (1.1 equiv) dropwise.[1] This forms the acyl azide in situ.[1][4][5]
 - Stir: Maintain at 0°C for 1–2 hours. Do not heat yet.
- Rearrangement (Thermal Ramp):
 - Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
 - Heat the reaction to 80–90°C.
 - Observation: Evolution of Nitrogen gas () indicates the Curtius rearrangement is proceeding (Conversion of Azide

Isocyanate).

- Monitor via TLC/LCMS (Look for disappearance of the acid/azide peak and appearance of the isocyanate/urea).
- Nucleophilic Trapping:
 - For Carbamates: If the solvent was t-Butanol, the product is the Boc-protected 3-aminofuran.
 - For Ureas: Add a secondary amine (e.g., morpholine) after evolution ceases.
 - For Isocyanate Isolation: If toluene was used, the solution now contains 3-furyl isocyanate. Use immediately.

Part 3: Mechanistic Utility

The value of 3-furoyl azide lies in the Curtius Rearrangement.^[1] This concerted mechanism retains stereochemistry (if chiral centers are present on the substituent) and provides access to nitrogen-substituted furans, which are otherwise difficult to synthesize due to the electron-rich nature of the furan ring (which makes direct nitration/amination prone to polymerization).



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Figure 2: Mechanistic pathway of the Curtius rearrangement for 3-furoyl azide.

Part 4: Safety & Handling (Critical)[8][9]

The C/N Ratio Rule

Acyl azides are energetic materials.[1][5][6] A standard safety heuristic is the Carbon/Nitrogen ratio.[1][5][6]

- Formula:
- Carbon Count (C): 5
- Oxygen Count (O): 2
- Nitrogen Count (N): 3

Safety Calculation:

Interpretation: A ratio

indicates a high-energy, potentially unstable compound.[1]

- Implication: 3-Furoyl azide falls into the "hazardous" category.[1] It should never be concentrated to dryness.[1]
- Mitigation: Always maintain in solution. If isolation is absolutely necessary for analysis, use a blast shield and limit scale to <100 mg.[1]

Thermal Stability[7][8][10]

- Decomposition: Azides decompose to release
 . For furoyl azides, this onset is typically between 80°C and 100°C.[1]
- Runaway Risk: If the reaction is heated too quickly before the azide is fully consumed or if the concentration is too high, the rapid release of

 can over-pressurize vessels.

Part 5: Applications in Drug Discovery[11]

3-Furoyl azide is a "gateway" reagent used to install the 3-amino furan pharmacophore.[1] This scaffold is bioisosteric with 3-amino pyridine and aniline, often improving solubility or metabolic stability profiles in kinase inhibitors.[1]

- Fragment-Based Drug Design (FBDD): The resulting ureas are rigid linkers often used to traverse the ATP-binding pocket of kinases.[1]
- Bioisosteres: Used to replace unstable phenyl-amine motifs in metabolic soft spots.[1]
- Heterocyclic Synthesis: The isocyanate intermediate can be cyclized to form furopyrimidines or fuopyridones.[1]

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